molecular formula C24H38N4O5S B8115015 Norbornene-PEG2 Biotin

Norbornene-PEG2 Biotin

Cat. No.: B8115015
M. Wt: 494.6 g/mol
InChI Key: IQBQNUPLHMIDKZ-ILPPMHSSSA-N
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Description

Significance of Bioorthogonal Chemistry and High-Affinity Ligand Systems in Advanced Research Platforms

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.gov These reactions are characterized by their high selectivity and efficiency under mild, aqueous conditions. nih.govnih.gov This capability is crucial for studying biomolecules in their natural environment, enabling tasks such as labeling, tracking, and modifying proteins, glycans, and lipids within live cells. acs.orgnih.gov

Complementing bioorthogonal chemistry are high-affinity ligand systems, which involve the strong and specific non-covalent binding between two molecules. thermofisher.com The biotin-avidin (or streptavidin) interaction is a prime example, renowned for being one of the strongest known non-covalent biological interactions. thermofisher.comsouthernbiotech.com This robust and highly specific binding is widely exploited for detecting, purifying, and immobilizing biomolecules in a variety of research applications, including ELISA, immunohistochemistry, and affinity purification. southernbiotech.combosterbio.com The combination of bioorthogonal reactions and high-affinity ligand systems provides a powerful and versatile toolkit for advanced research platforms.

Rationale for Norbornene-PEG2-Biotin as a Versatile Molecular Construct

Norbornene-PEG2-Biotin is a heterobifunctional molecule designed to bridge different molecular entities with precision. Its versatility stems from the distinct functionalities of its three components: the norbornene group, the polyethylene (B3416737) glycol (PEG) linker, and the biotin (B1667282) tag. This design allows for a two-step "click" and "capture" approach. First, the norbornene moiety can be covalently attached to a molecule of interest via a bioorthogonal reaction. Subsequently, the biotin tag allows for the specific and high-affinity capture of the entire assembly by avidin (B1170675) or streptavidin, which can be immobilized on a surface or conjugated to a reporter molecule. This modularity makes it an invaluable tool for a wide range of applications, from constructing biosensors to developing targeted drug delivery systems. axispharm.comaxispharm.com

Overview of Key Chemical Moieties and Their Synergistic Contributions in Research Applications

Role of the Norbornene Moiety in Strain-Promoted Cycloaddition Reactions

The norbornene group is a strained alkene that readily participates in strain-promoted cycloaddition reactions, a type of "click chemistry". acs.orgnanocs.net Specifically, it is known to react rapidly and selectively with tetrazines in what is known as an inverse-electron-demand Diels-Alder (IEDDA) reaction, and with azides in a strain-promoted azide-alkene cycloaddition (SPAAC). researchgate.nettcichemicals.com These reactions are exceptionally fast and proceed under mild conditions without the need for a toxic copper catalyst, making them ideal for use in living systems. nih.govtcichemicals.com The inherent ring strain of the norbornene double bond lowers the activation energy of the cycloaddition, driving the reaction forward. acs.org This reactivity allows for the precise and covalent attachment of the Norbornene-PEG2-Biotin molecule to a target molecule that has been functionalized with a tetrazine or azide (B81097) group. researchgate.netnih.gov

Contribution of the Polyethylene Glycol (PEG2) Linker to Solubilization and Steric Hindrance Modulation

The Polyethylene Glycol (PEG) linker, in this case with two ethylene (B1197577) glycol units (PEG2), serves several critical functions. PEG is well-known for its hydrophilicity, which significantly improves the water solubility of the entire molecule and any molecule it is conjugated to. axispharm.comchempep.combroadpharm.com This is particularly important when working with hydrophobic biomolecules or in aqueous biological environments. precisepeg.com The PEG linker also acts as a flexible spacer arm, which helps to minimize steric hindrance. precisepeg.com This separation between the norbornene and biotin moieties ensures that the reactivity of the norbornene group is not impeded and that the biotin tag remains accessible for binding to avidin or streptavidin. thermofisher.com The length of the PEG chain can be precisely controlled to optimize the spacing and properties of the final conjugate. chempep.com

Importance of the Biotinylated Component for Avidin/Streptavidin-Mediated Interactions

The biotin component is the key to the high-affinity capture and detection capabilities of the molecule. Biotin, also known as vitamin B7, forms an exceptionally strong and specific non-covalent bond with the proteins avidin and streptavidin. southernbiotech.combosterbio.com This interaction is remarkably stable and resistant to changes in pH, temperature, and denaturing agents. southernbiotech.comthermofisher.com By incorporating biotin, the Norbornene-PEG2-Biotin construct can be used to tag molecules of interest for subsequent detection, purification, or immobilization using avidin or streptavidin conjugates. thermofisher.comexcedr.com These conjugates can be attached to a variety of reporters, such as fluorescent dyes or enzymes, or to solid supports like beads or surfaces, enabling a wide array of experimental techniques. southernbiotech.com

Properties

IUPAC Name

N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O5S/c29-21(4-2-1-3-20-22-19(15-34-20)27-24(31)28-22)25-7-9-32-11-12-33-10-8-26-23(30)18-14-16-5-6-17(18)13-16/h5-6,16-20,22H,1-4,7-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t16?,17?,18?,19-,20-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBQNUPLHMIDKZ-ILPPMHSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Derivatization for Norbornene Peg2 Biotin and Analogues

Synthesis of Norbornene-Functionalized Intermediates

The introduction of the norbornene moiety is a critical step, providing a reactive handle for subsequent polymerization or conjugation reactions. The strategies for incorporating this strained bicyclic alkene can be broadly categorized into the formation of macromonomers for polymerization and the integration into discrete molecular scaffolds.

Approaches to Norbornene-Based Macromonomers for Polymerization

Norbornene-functionalized macromonomers, particularly those involving polyethylene (B3416737) glycol (PEG), are extensively used in ring-opening metathesis polymerization (ROMP) to create well-defined polymer architectures. A common strategy involves the functionalization of PEG with a norbornene derivative.

One facile method for synthesizing norbornene-functionalized PEG is through the reaction of multi-arm PEG with carbic anhydride (B1165640) (cis-5-norbornene-endo-2,3-dicarboxylic anhydride). acs.orgresearchgate.netnih.gov This approach offers a user-friendly alternative to methods requiring the more pungent 5-norbornene-2-carboxylic acid. nih.gov The reaction between the hydroxyl termini of the PEG and the anhydride proceeds to form a stable ester linkage, yielding a PEG macromonomer with a terminal norbornene group. acs.orgresearchgate.netnih.gov

Alternatively, 5-norbornene-2-carboxylic acid can be coupled to the hydroxyl groups of PEG via esterification. nih.gov This reaction is often facilitated by coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another approach involves the reaction of 5-norbornene-2-carbonyl chloride with α-methoxy-ω-hydroxy-PEOs. These methods provide versatile routes to norbornene-terminated PEG macromonomers suitable for ROMP. acs.orgrsc.orgacs.org

Table 1: Synthetic Approaches to Norbornene-Based Macromonomers
Norbornene PrecursorMacromoleculeCoupling ChemistryKey Reagents
Carbic AnhydrideMulti-arm PEG-OHAnhydride Ring-OpeningDMAP
5-Norbornene-2-carboxylic acidPEG-OHEsterificationDIC, Pyridine, DMAP
5-Norbornene-2-carbonyl chlorideα-methoxy-ω-hydroxy-PEOAcylationBase

Strategies for Incorporating Norbornene into Discrete Molecular Scaffolds

The incorporation of the norbornene unit into discrete, non-polymeric molecular scaffolds is often achieved through cycloaddition reactions, most notably the Diels-Alder reaction. scientific.netresearchgate.net This [4+2] cycloaddition between a diene, such as cyclopentadiene, and a dienophile provides a powerful tool for constructing the bicyclic norbornene framework. scientific.netucsb.edu The reaction can be influenced by Lewis acid catalysis to control stereoselectivity. chemrxiv.org

Norbornene can serve as a versatile nucleus in medicinal chemistry, allowing for the development of complex molecular architectures with potential therapeutic applications. nih.govmdpi.com The functionalization of the norbornene scaffold can be achieved by attaching various chemical groups to the bicyclic ring, enabling the synthesis of a diverse range of molecular structures. nih.gov For instance, norbornene building blocks with attached peptides have been prepared and coupled to create bis-peptide scaffolds. nih.gov

Synthesis of Biotin-PEG2 Derivatives and Their Reactive Forms

The biotin-PEG2 moiety provides the biological targeting component and a flexible, hydrophilic spacer. To enable conjugation to the norbornene intermediate or other molecules, the biotin-PEG2 unit is typically derivatized with a reactive functional group.

Generation of Biotin-PEG2-Azide Conjugates for Click Chemistry

Biotin-PEG2-azide is a key reagent for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. abpbio.comnih.gov The azide (B81097) group allows for facile conjugation to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. broadpharm.com

The synthesis of biotin-azide derivatives can be achieved through various methods. One common approach involves the reaction of a biotin (B1667282) precursor with an azide-containing linker. These reagents are valuable for labeling biomolecules in complex biological systems. nih.govresearchgate.net

Table 2: Properties and Applications of Biotin-PEG2-Azide
CompoundMolecular FormulaMolecular WeightPrimary Reactive GroupKey Application
Biotin-PEG2-azideC16H28N6O4S400.5 g/molAzide (-N3)Click Chemistry

Production of Biotin-PEG2-Amine Compounds for Amide Coupling

Biotin-PEG2-amine is a water-soluble derivative that contains a terminal primary amine. cephamls.comwikipedia.org This amine group can be readily coupled to carboxylic acids to form stable amide bonds. cephamls.combpsbioscience.com This reaction is typically mediated by a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate. gbiosciences.comnih.govresearchgate.net

The hydrophilic PEG spacer in Biotin-PEG2-amine increases its solubility in aqueous media and minimizes steric hindrance when binding to avidin (B1170675) or streptavidin. cephamls.com

Table 3: Characteristics of Biotin-PEG2-Amine
CompoundMolecular FormulaMolecular WeightPrimary Reactive GroupCoupling Partner
Biotin-PEG2-amineC16H30N4O4S374.5 g/molAmine (-NH2)Carboxylic Acid (-COOH)

Preparation of Biotin-PEG2-NHS Esters for Amine-Reactive Bioconjugation

Biotin-PEG2-NHS ester is a widely used amine-reactive biotinylation reagent. azvlzpharma.comaxispharm.combroadpharm.com The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, at a pH of 7-9 to form a stable amide bond. broadpharm.comprecisepeg.comwindows.net

The synthesis of Biotin-PEG2-NHS ester typically involves the activation of the corresponding carboxylic acid, Biotin-PEG2-acid, with NHS in the presence of a carbodiimide like EDC. The resulting NHS ester is a moisture-sensitive compound that should be used relatively quickly after preparation or stored under anhydrous conditions. windows.net The PEG spacer enhances the water solubility of the reagent and the resulting biotinylated conjugate. axispharm.com

Table 4: Features of Biotin-PEG2-NHS Ester
CompoundMolecular FormulaMolecular WeightPrimary Reactive GroupTarget Functional Group
Biotin-PEG2-NHS esterC21H32N4O8S500.57 g/molNHS EsterPrimary Amine (-NH2)

Synthesis of Biotin-PEG2-Maleimide for Thiol-Reactive Bioconjugation

Biotin-PEG2-Maleimide is a crucial reagent for introducing biotin to molecules containing thiol groups, such as proteins with cysteine residues. The maleimide (B117702) group exhibits high selectivity for sulfhydryl groups, reacting under mild conditions to form a stable thioether bond. This process is a cornerstone of bioconjugation. nih.govnih.gov

The synthesis typically involves a multi-step process where biotin is first coupled to a PEG linker possessing two functional groups, which is then reacted to introduce the maleimide moiety. The general steps are:

Activation of Biotin: Biotin's carboxylic acid group is activated to facilitate amide bond formation. A common method is the use of N-hydroxysuccinimide (NHS) to form Biotin-NHS ester.

Coupling to PEG linker: The activated Biotin-NHS is reacted with an amino-PEG-acid or a similar bifunctional PEG linker. The amine group of the PEG linker displaces the NHS group, forming a stable amide bond.

Introduction of the Maleimide Group: The terminal carboxylic acid of the resulting Biotin-PEG-acid is then coupled to a maleimide derivative containing an amine group, such as N-(2-aminoethyl)maleimide, using standard peptide coupling chemistry (e.g., EDC/NHS).

The maleimide moiety is a Michael acceptor. It readily reacts with the thiol group of a cysteine residue via a Michael addition reaction. nih.gov This reaction is highly efficient and proceeds under physiological conditions (typically pH 6.5-7.5), making it ideal for modifying sensitive biomolecules. interchim.fr However, the stability of the resulting thioether linkage can be a concern in vivo, as it can undergo a retro-Michael reaction, potentially leading to the release of the conjugated molecule. nih.gov

Reaction Parameter Typical Condition Purpose/Rationale
pH 5.5–8.5Optimal range for modifying cysteine residues while minimizing side reactions. interchim.fr
Temperature Room TemperatureSufficient for most conjugations, though optimization may be needed. interchim.fr
Solvent Aqueous buffers (e.g., PBS), DMF, DMSODepends on the solubility of the reactants. Buffers must be free of extraneous thiols. interchim.fr
Reactants Maleimide-functionalized biotin, Thiol-containing moleculeThe maleimide specifically targets the free sulfhydryl group on the target molecule. digitellinc.com

Convergent and Divergent Synthetic Routes to Norbornene-PEG2 Biotin

Divergent Synthesis: In a divergent approach, a central molecular scaffold, in this case, the PEG2 linker, is sequentially functionalized with the other components.

Start with a di-functionalized PEG derivative, for example, Amino-PEG2-Carboxylic Acid.

Step A: React the amine terminus with an activated norbornene derivative (e.g., Norbornene-NHS ester) to form Norbornene-PEG2-Carboxylic Acid.

Step B: Purify the intermediate and then activate the terminal carboxylic acid.

Step C: React the activated intermediate with an amine-containing biotin derivative (or biotin hydrazide) to yield the final product, Norbornene-PEG2-Biotin.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps.

Fragment 1 Synthesis: Synthesize a Norbornene-PEG2-amine. This can be achieved by reacting an amino-PEG-alcohol with a norbornene derivative like carbic anhydride. nih.goviu.edu

Fragment 2 Synthesis: Separately, activate the carboxylic acid of biotin, for example, by creating Biotin-NHS ester.

Final Coupling: React Fragment 1 (Norbornene-PEG2-amine) with Fragment 2 (Biotin-NHS ester). The amine group on the PEG linker will react with the NHS ester of biotin to form a stable amide bond, yielding the final Norbornene-PEG2-Biotin product.

Synthetic Strategy Description Advantages Disadvantages
Divergent Sequential addition of functional groups to a central core.Straightforward conceptually.Potentially lower overall yield; more complex purification of intermediates.
Convergent Independent synthesis of molecular fragments followed by a final coupling reaction.Higher overall efficiency and yield; purification is often simpler.Requires more complex initial planning and synthesis of fragments.

Purification and Isolation Strategies for Conjugated Molecular Constructs

The purification of Norbornene-PEG2-Biotin and similar bioconjugates is essential to remove unreacted starting materials, reagents, and any side products, ensuring a well-defined final product. nih.gov A combination of chromatographic and filtration techniques is typically employed.

Chromatography Methods: Chromatography is a primary tool for purifying bioconjugates. nih.gov

High-Performance Liquid Chromatography (HPLC): This is one of the most powerful methods.

Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is effective for removing non-polar impurities from the more polar PEGylated conjugate.

Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This is useful for removing smaller unreacted molecules like biotin or norbornene derivatives from the larger final conjugate.

Affinity Chromatography: This technique leverages the highly specific interaction between biotin and proteins like avidin or streptavidin. The crude reaction mixture is passed through a column containing immobilized streptavidin. The biotinylated conjugate binds to the column, while impurities are washed away. The purified product is then eluted, often under denaturing conditions, although this can be harsh on the conjugate.

Anion Exchange Chromatography: This method separates molecules based on their net negative charge. nih.gov While less common for this specific molecule unless it possesses a charged group, it is a powerful technique for purifying conjugates involving charged species like oligonucleotides. nih.gov

Filtration and Other Methods:

Membrane Filtration / Dialysis: Using molecular weight cut-off (MWCO) membranes is a simple and effective method for removing small molecule impurities. nih.gov The reaction mixture is centrifuged through a spin column, where the larger conjugate is retained by the membrane, and smaller molecules pass through. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE): While often used for analytical purposes, preparative PAGE can be used to isolate bioconjugates based on size and charge, especially for high-purity, small-scale applications. acs.org

Purification Technique Principle of Separation Application for Norbornene-PEG2-Biotin
Reverse-Phase HPLC HydrophobicityRemoval of excess starting materials and non-polar side products.
Size-Exclusion Chromatography Molecular SizeSeparation of the final conjugate from smaller unreacted molecules.
Affinity Chromatography Specific biological interaction (Biotin-Streptavidin)Highly specific isolation of the biotinylated product.
MWCO Filtration Molecular WeightRapid removal of small molecule impurities. nih.gov
Gel Electrophoresis Size and ChargeHigh-resolution separation for analytical or small-scale preparative purposes. acs.org

Chemical Reactivity and Mechanistic Investigations of Norbornene Peg2 Biotin Systems

Norbornene-Mediated Bioorthogonal Reaction Kinetics and Selectivity

The norbornene moiety of Norbornene-PEG2 Biotin (B1667282) is a strained alkene that serves as a highly reactive dienophile in several bioorthogonal "click chemistry" reactions. Its reactivity is central to the molecule's utility in bioconjugation, enabling rapid and specific labeling of biomolecules under mild, physiological conditions.

The inverse electron-demand Diels-Alder (IEDDA) reaction between a norbornene and a tetrazine is a cornerstone of bioorthogonal chemistry, known for its exceptional speed and selectivity. researchgate.net In this reaction, the electron-rich norbornene acts as the dienophile, reacting with an electron-deficient tetrazine diene. nih.gov This interaction leads to a bicyclic intermediate that rapidly eliminates nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction forward. nih.gov

The kinetics of this cycloaddition are highly tunable. The reaction rate is significantly influenced by the substituents on both the norbornene and the tetrazine. researchgate.net For norbornene derivatives, electron-withdrawing substituents tend to decrease the reaction rate, whereas exo-substituted norbornenes have been found to react significantly faster than their endo-substituted counterparts. nih.govnih.gov For instance, research comparing various norbornene-based compounds showed that reactivity could span two orders of magnitude depending on the substitution pattern. nih.gov Unsubstituted norbornene exhibits a reaction rate constant 100-fold higher than that of unstrained alkenes like styrene. nih.gov The reaction is also known to be accelerated in aqueous environments. nih.gov

Table 1: Relative Reaction Rates of Norbornene Derivatives in IEDDA Reactions
Norbornene DerivativeRelative ReactivityKey Structural Feature
Unsubstituted NorborneneHighBaseline reference
exo,exo-5-Norbornene-2,3-dimethanolHigh (only 40% lower than unsubstituted) nih.govExo-substitution
(±)-endo,exo-dimethyl-5-Norbornene-2,3-dicarboxylateVery Low (resembles unstrained alkenes) nih.govnih.govElectron-withdrawing substituents

Norbornene is an excellent substrate for radical-mediated thiol-ene "click" chemistry, a reaction widely used for hydrogel formation and bioconjugation. nanocs.netnih.gov This reaction proceeds via a step-growth mechanism, typically initiated by light in the presence of a photoinitiator. nih.gov The process involves the addition of a thiyl radical across the double bond of the norbornene ring.

Kinetic studies have demonstrated that the thiol-norbornene reaction is exceptionally rapid and efficient compared to other common thiol-ene systems. researchgate.net In one study comparing the reaction of a thiolated peptide with PEGs functionalized with norbornene, maleimide (B117702), or acrylate (B77674), the thiol-norbornene system showed the fastest reaction speed and the highest degree of completion. researchgate.net All available thiols were consumed in under one minute of UV exposure for the norbornene system, whereas significant amounts of unreacted thiol remained in the acrylate and maleimide systems even after several minutes. researchgate.net The high reaction rates and yields make the thiol-norbornene reaction ideal for applications requiring rapid and efficient conjugation under cytocompatible conditions. researchgate.net

Table 2: Comparison of Thiol-Ene Reaction Kinetics
"Ene" Functional GroupReaction SpeedReaction Completeness (at 4 min UV exposure)
NorborneneVery Fast (~30 seconds to completion) researchgate.net~100% researchgate.net
MaleimideFast initial rate, then slows researchgate.net~60% (40% thiol remains) researchgate.net
AcrylateSignificantly Slower researchgate.net~50% (50% thiol remains) researchgate.net

Biotin-Avidin/Streptavidin Binding Affinity and Specificity in Conjugates

The biotin component of Norbornene-PEG2 Biotin provides a powerful and highly specific secondary labeling or purification capability through its interaction with avidin (B1170675) and streptavidin proteins. thermofisher.com The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M). e-proteins.comnih.gov This extraordinary affinity ensures that the binding is essentially irreversible and can withstand harsh conditions such as extremes of pH, temperature, and the presence of organic solvents. thermofisher.comnih.gov

Streptavidin, a tetrameric protein from Streptomyces avidinii, is often favored over egg-white avidin for many applications. nih.gov While both proteins exhibit high affinity for biotin, streptavidin is not glycosylated and has a near-neutral isoelectric point, which reduces non-specific binding in immunoassays and other biological applications. e-proteins.comnih.gov The interaction is highly specific; each of the four subunits of a streptavidin tetramer can bind one biotin molecule. nih.gov This high specificity and affinity allow for the discrete and robust detection or capture of biomolecules that have been conjugated with the this compound probe. thermofisher.com

Table 3: Binding Affinities of Biotin Ligands
ProteinDissociation Constant (Kd)Key Characteristics
Streptavidin~10⁻¹⁴ M nih.govNear-neutral pI, not glycosylated, low non-specific binding. e-proteins.comnih.gov
Avidin~10⁻¹⁵ M e-proteins.comnih.govHigh pI (basic), glycosylated, can exhibit non-specific binding. e-proteins.comnih.gov
Traptavidin (mutant)10-fold lower off-rate than Streptavidin nih.govEngineered for increased thermal stability and slower biotin dissociation. nih.gov

Influence of PEG2 Linker on Reaction Efficiency and Bioconjugate Stability

The PEG2 linker imparts several key advantages:

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the entire this compound molecule, which is crucial for its use in aqueous biological systems. nanocs.netthermofisher.com

Flexible Spacer: The linker acts as a flexible spacer arm, physically separating the biotin reporter tag from the norbornene reactive group and, subsequently, the target biomolecule. This separation minimizes potential steric hindrance, allowing both the norbornene to react efficiently with its target and the biotin to be fully accessible for binding to streptavidin.

The strategic inclusion of the PEG2 linker is thus essential for optimizing both the chemical reactivity of the norbornene group and the biological functionality of the biotin tag.

Compatibility with Aqueous Environments and Biological Buffers

This compound is designed for high compatibility with the conditions required for biological experiments. The presence of the hydrophilic PEG2 linker ensures that the compound is soluble in water and common biological buffers. nanocs.net Furthermore, the primary bioorthogonal reactions in which it participates are well-suited for aqueous media.

Thiol-ene photo-click reactions involving norbornene are recognized for their high biocompatibility and are routinely performed under physiologically relevant conditions. nih.gov Similarly, the IEDDA cycloaddition between norbornene and tetrazine is not only compatible with aqueous environments but is often accelerated by water. nih.gov This compatibility allows for the efficient labeling of cells, proteins, and other biomolecules in their native environment without the need for organic co-solvents that could denature or perturb the biological system. The stability of the resulting conjugate and the robust nature of the biotin-streptavidin interaction further underscore the suitability of this chemical tool for a wide range of applications in biological research.

Applications in Biomaterials and Hydrogel Engineering

Fabrication of Bioactive Hydrogels via Norbornene-Mediated Crosslinking

Norbornene-mediated chemistry, particularly the thiol-norbornene "photo-click" reaction, is a cornerstone for fabricating bioactive hydrogels. iu.eduresearchgate.net This process involves the light-initiated, orthogonal reaction between multifunctional norbornene-modified macromers and sulfhydryl-containing linkers. iu.edu The gelation can be triggered by long-wave UV or visible light in the presence of a photoinitiator and is notably rapid and cytocompatible due to its immunity to oxygen inhibition, a common issue in other photopolymerization systems. iu.eduresearchgate.netnih.gov This method allows for the crosslinking of both natural and synthetic macromolecules, such as gelatin and PEG, providing a versatile platform for creating hydrogel matrices. researchgate.net

The biotin (B1667282) component of Norbornene-PEG2-Biotin serves as a specific anchor point for introducing biological functionality. By leveraging the high-affinity, non-covalent interaction between biotin and avidin (B1170675) (or its derivatives like streptavidin), researchers can precisely immobilize a wide array of bioactive molecules within a hydrogel network. rsc.orgnih.govnih.gov For instance, after forming a hydrogel using the norbornene group, the pendant biotin moieties are available for binding with avidin-conjugated signaling molecules.

A key advantage of thiol-norbornene hydrogel systems is the ability to independently tune their biophysical and biochemical properties. iu.edunih.gov The mechanical stiffness of the hydrogel, a critical factor influencing cell fate, can be precisely controlled by modulating the weight percent of the norbornene-functionalized macromer (e.g., PEG-Norbornene) or the concentration of the dithiol crosslinker. researchgate.netmdpi.com

The orthogonal nature of the thiol-norbornene reaction is central to this tunability. iu.edunih.gov A base hydrogel with a desired stiffness can be fabricated first. Subsequently, remaining pendant norbornene groups within the network can be used for secondary reactions, such as tethering thiolated bioactive peptides, without altering the bulk mechanical properties of the gel. researchgate.netmdpi.com Furthermore, the hydrogel's degradation profile can be engineered by incorporating protease-sensitive sequences into the peptide crosslinkers, allowing cells to remodel their microenvironment. nih.gov This modularity enables the creation of hydrogels that closely mimic the dynamic and complex nature of the native extracellular matrix (ECM). iu.edu

Table 1: Tunable Properties of Norbornene-Mediated Hydrogels This table is interactive and can be sorted by column.

Parameter Varied Effect on Hydrogel Property Research Finding/Example Citation(s)
Macromer (e.g., PEG-Nor) wt% Increases stiffness (elastic modulus) Varying the PEG-Norbornene weight percent allows for the formation of hydrogels with a stiffness range from 3.3 kPa to 31.3 kPa. researchgate.net
Crosslinker (e.g., DTT) Concentration Increases stiffness (elastic modulus) Hydrogel stiffness can be tuned by adjusting the concentration of the di-thiolated crosslinker. researchgate.netmdpi.com
Crosslinker Type Controls degradation profile Using protease-sensitive peptide crosslinkers (e.g., containing MMP cleavage sites) allows for cell-mediated degradation of the hydrogel. nih.gov
Secondary Biofunctionalization Adds biochemical cues without changing bulk mechanics Pendant norbornene groups can be used to tether mono-thiolated peptides (e.g., RGD) via a secondary light-mediated reaction, with no effect on bulk hydrogel mechanics. researchgate.netmdpi.com

| Biotin Concentration | Affects crosslinking density and swelling | Increasing the degree of biotinylation in gelatin hydrogels caused significant decreases in swelling ratios, suggesting an increase in crosslinking density upon interaction with avidin. | nih.gov |

Surface Functionalization of Polymeric Materials for Controlled Bio-Interactions

The norbornene moiety is an effective reactive handle for the surface functionalization of various substrates. google.com Polymeric or inorganic surfaces can be modified with norbornene-derivatized molecules, such as silanes, to create a reactive interface. google.com These immobilized norbornene groups can then be used to covalently attach other molecules, including polymers and biomolecules, to tailor the surface properties for specific biological applications. google.comnih.gov

By using Norbornene-PEG2-Biotin for surface modification, a biocompatible and bio-interactive surface can be generated. The PEG linker minimizes non-specific protein adsorption, while the terminal biotin group provides a highly specific binding site for avidin-conjugated proteins, antibodies, or even cells. This allows for the controlled and oriented immobilization of biological entities, creating well-defined platforms for biosensors, diagnostic assays, and fundamental studies of cell-surface interactions. This method of surface modification is powerful because it provides long-term chemical stability through the potential for covalent immobilization of bioactive molecules. nih.gov

Development of Multifunctional Polymeric Architectures for Research Platforms

The creation of complex, multifunctional polymeric architectures is essential for developing advanced research platforms. mdpi.com Norbornene and its derivatives are highly valued monomers in this field due to their versatile reactivity, particularly in Ring-Opening Metathesis Polymerization (ROMP). mater-rep.com

ROMP is a prominent and efficient method for polymerizing norbornene-based monomers. mater-rep.com This technique, which often employs well-defined metal carbene catalysts like Grubbs' catalysts, breaks the carbon-carbon double bond of the strained norbornene ring to create linear, unsaturated polymers. mater-rep.com ROMP is distinguished by its high tolerance to a wide variety of functional groups, allowing for the direct polymerization of complex monomers without the need for protecting groups. mdpi.comrsc.org

This tolerance makes ROMP ideally suited for polymerizing monomers functionalized with moieties like PEG and biotin. It enables the synthesis of well-defined polymers, including block copolymers with controlled molecular weights and narrow distributions. nih.govresearchgate.net For example, norbornene monomers functionalized with different side chains have been used in sequential ROMP to create triblock copolymers for applications such as stimuli-responsive nanocarriers. nih.gov The structure of the norbornene derivative itself, including the groups attached directly to the ring, can critically influence the polymerization rate. rsc.orgrsc.org

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene-Functionalized Monomers This table is interactive and can be sorted by column.

Monomer Type Catalyst Example Resulting Polymer Architecture Key Properties / Application Citation(s)
Norbornene (NBE) Grubbs' Catalysts, Tungsten-based complexes Linear Polynorbornene (PNBE) High molecular weight polymers. mater-rep.commdpi.com
ω-bromoalkylnorbornenes Grubbs' 2nd Generation Saturated polynorbornenes with pendant bromoalkyl chains (after hydrogenation) Robust polymer support amenable to post-polymerization functionalization. rsc.org
Norbornene-functionalized with PEG-Folate and Doxorubicin Grubbs' Catalysts Triblock Copolymer Site-specific, stimuli-responsive nanocarrier for cancer therapy. nih.gov

Polymers synthesized with incorporated norbornene units possess versatile reactive handles that can be modified after polymerization is complete. mdpi.comnsf.gov This post-polymerization modification (PPM) approach is highly attractive as it allows for the creation of a diverse library of functional polymers from a single, common polymer precursor, avoiding the need to synthesize and polymerize numerous unique monomers. acs.org

The double bond within the norbornene units of a polymer backbone or side chain can undergo a range of highly efficient chemical transformations. acs.orgacs.org These reactions can be performed sequentially and orthogonally, enabling the introduction of multiple different functionalities onto the same polymer scaffold. acs.org This strategy provides a powerful tool for fine-tuning the bulk properties of a material or for conjugating sensitive biological molecules after the more demanding polymerization steps are complete. mdpi.com

Table 3: Post-Polymerization Modification Reactions of Norbornene Moieties This table is interactive and can be sorted by column.

Reaction Type Reagents Conditions Resulting Functional Group / Linkage Citation(s)
Radical Thiol-ene Coupling Thiol-containing molecules, radical initiator (photo or thermal) UV light or heat Thioether linkage acs.orgacs.org
Inverse Electron Demand Diels-Alder (iEDDA) Tetrazines Room temperature Dihydropyridazine (B8628806) linkage acs.org
1,3-Dipolar Cycloaddition ("Click" Chemistry) Azides Typically requires a catalyst or strain-promotion Triazole linkage rsc.orgacs.org

| Wittig Reaction | Triphenylphosphine (to form ylide), then an aldehyde | One-pot reaction | Cinnamate ester (after reaction with aryl aldehyde) | mdpi.comnsf.gov |

Table 4: Mentioned Compound Names

Compound Name Abbreviation / Synonym
Norbornene-PEG2-Biotin -
Polyethylene (B3416737) glycol PEG
Dithiothreitol DTT
Gelatin-norbornene GelNB
Arg-Gly-Asp RGD
Horseradish peroxidase HRP
Norbornene NBE
Polynorbornene PNBE
Poly(ω-bromoalkylnorbornenes-co-norbornene) ROMPH-PNB–(CH2)nBr
Cyclopentyl-polyhedral oligomeric silsesquioxane-norbornene POSS-NBE

Advanced Bioconjugation Strategies and Protein Modification Utilizing Norbornene Peg2 Biotin

Functionalization of Nucleic Acids and Oligonucleotides with Biotin (B1667282)

Biotin labeling is not limited to proteins; it is also a powerful tool for studying nucleic acids. Biotinylated DNA and RNA probes are extensively used in techniques like in situ hybridization, Southern blotting, and Northern blotting to detect specific sequences. The small size of the biotin molecule generally does not interfere with the hybridization properties of the nucleic acid.

Several methods exist for incorporating biotin into oligonucleotides:

Enzymatic Incorporation: Biotinylated nucleotides (e.g., biotin-dUTP) can be incorporated into DNA during PCR amplification or into RNA during in vitro transcription. thermofisher.com

Chemical Synthesis: Biotin can be attached to the 5' or 3' end of a synthetic oligonucleotide using a biotin phosphoramidite during automated synthesis.

Click Chemistry: An alkyne-modified oligonucleotide can be reacted with an azide-containing biotin linker (or vice-versa) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. mdpi.comlumiprobe.com This offers a highly efficient and bioorthogonal method for labeling nucleic acids.

These labeled nucleic acids can then be used for purification of DNA/RNA-binding proteins or for detection using streptavidin conjugated to fluorescent dyes or enzymes.

Applications in Proteomic Profiling and Identification of Redox-Sensitive Proteins

Biotinylation is a critical tool in proteomics, primarily because the high-affinity biotin-streptavidin interaction allows for the efficient enrichment of labeled proteins or peptides from complex mixtures for analysis by mass spectrometry (MS). nih.govacs.org After cell lysis, biotinylated proteins are captured on streptavidin-coated beads, non-labeled proteins are washed away, and the enriched proteins are eluted and identified by MS. nih.govbiorxiv.org This strategy is central to methods like proximity-dependent biotinylation (e.g., BioID) and cell-surface proteomics. thermofisher.cnbiorxiv.org

This enrichment strategy is also powerfully applied to the study of redox-sensitive proteins. Cysteine residues are susceptible to various oxidative post-translational modifications (ox-PTMs), such as S-nitrosylation or S-sulfination, which play key roles in cellular signaling. nih.govnih.govbiorxiv.org The "biotin switch" technique is a classic method used to identify these modified proteins. nih.govabcam.comcaymanchem.comnih.gov The workflow involves three main steps:

Blocking: All free, reduced cysteine thiols are irreversibly blocked with an alkylating agent. nih.gov

Reduction: The specific, reversible oxidative modification (e.g., S-nitrosothiol) is selectively reduced back to a free thiol. nih.gov

Labeling: The newly exposed thiols are then specifically labeled with a thiol-reactive biotin reagent, such as biotin-maleimide. raybiotech.com

The biotinylated proteins, which correspond to those that were originally redox-modified, can then be enriched and identified by mass spectrometry. nih.govraybiotech.com This allows for a proteome-wide survey of specific cysteine modifications, providing insights into cellular redox signaling pathways. nih.govosti.govbiorxiv.org

Norbornene Peg2 Biotin in Biosensing and Analytical Platform Development

Design of Affinity-Based Biosensors for Molecular Detection

Affinity-based biosensors rely on the specific interaction between a biological recognition element and its target analyte. The performance of these sensors is critically dependent on the method used to attach the recognition element to the sensor surface and the strategies employed to amplify the detection signal. Norbornene-PEG2-Biotin offers a refined chemical approach to address both of these challenges, facilitating the creation of stable, sensitive, and specific biosensing platforms.

The effective immobilization of a biological receptor onto a sensor substrate is the foundational step in biosensor construction. The ideal immobilization strategy should be stable, specific, and maintain the biological activity of the receptor. Norbornene-PEG2-Biotin leverages a powerful bioorthogonal chemical reaction—the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition—to achieve this. nih.govrsc.orgunits.it

The process begins by functionalizing the sensor surface with a tetrazine molecule. The norbornene group on the Norbornene-PEG2-Biotin compound then serves as a highly reactive dienophile that rapidly and specifically reacts with the surface-bound tetrazine. frontiersin.orgnih.govresearchgate.net This "click chemistry" reaction is notable for its exceptionally fast kinetics, proceeding efficiently under mild, aqueous conditions without the need for toxic catalysts, making it ideal for biological applications. nih.govfrontiersin.org The result is the formation of a stable, covalent dihydropyridazine (B8628806) bond, securely anchoring the PEG-Biotin construct to the surface. nih.gov

Once the Norbornene-PEG2-Biotin molecule is anchored, its terminal biotin (B1667282) group is oriented away from the surface, made accessible by the flexible PEG2 spacer. This biotin then serves as a universal anchor point for streptavidin or avidin (B1170675) proteins, which exhibit one of the strongest known non-covalent biological interactions with biotin. nih.gov Any receptor molecule (e.g., antibody, aptamer, or enzyme) that has been pre-biotinylated can then be introduced and will bind with high affinity and specificity to the streptavidin-coated surface. nih.govnih.gov

The integrated PEG2 linker plays a crucial role in this architecture. PEG is a hydrophilic polymer well-known for its ability to resist non-specific protein adsorption. nih.govmdpi.comnih.gov By forming a hydrated layer on the sensor surface, the PEG spacer effectively minimizes background noise from interfering proteins in complex biological samples like serum or plasma, thereby improving the sensor's signal-to-noise ratio. nih.govmdpi.com

Table 1: Comparison of Bioorthogonal Reactions for Surface Functionalization

Reaction Type Key Reactants Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Advantages
iEDDA Norbornene + Tetrazine 1 - 1,000 Extremely fast, catalyst-free, highly specific. nih.govfrontiersin.orgresearchgate.net
SPAAC Cyclooctyne + Azide (B81097) 0.1 - 1 Catalyst-free, good bioorthogonality. magtech.com.cnacs.org
CuAAC Terminal Alkyne + Azide 100 - 1,000 High reaction rate, versatile.

Achieving high sensitivity is a primary goal in biosensor design, particularly for the detection of low-abundance biomarkers. The biotin-streptavidin system is a widely exploited tool for signal amplification due to the unique structural properties of streptavidin. Each streptavidin protein is a tetramer, possessing four distinct binding sites for biotin with an exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M). nih.gov

This multivalency is the key to amplification. After a biotinylated receptor captures its target analyte on the sensor surface, a streptavidin-conjugated signaling molecule (such as an enzyme like horseradish peroxidase (HRP) or a fluorescent dye) can be introduced. Because one streptavidin molecule can bind to the biotinylated receptor while potentially having its other binding sites occupied by additional signaling labels, a single binding event can be amplified.

Further amplification can be achieved by creating layered complexes. For instance, a biotinylated secondary antibody can be used to detect the primary antibody-analyte complex. This is followed by the addition of streptavidin, and then finally, a biotinylated enzyme or fluorophore. Each step in this chain can introduce multiple signaling molecules for every analyte captured, creating a cascading amplification effect that significantly enhances the detectable signal. This strategy allows for the detection of analytes at picomolar or even femtomolar concentrations.

Table 2: Research Findings on Biotin-Streptavidin Signal Amplification

Amplification Method Analyte Assay Platform Achieved Limit of Detection (LOD)
Streptavidin-HRP Conjugate M. tuberculosis Antigen ELISA Not specified, but showed improved detection over non-biotinylated methods. mdpi.com
Avidin-Biotin Complex Various Biomolecules Electrochemical Immunosensor 0.3 pg/mL
Biotinylated DNA Probe Target DNA Graphene Field-Effect Transistor (GFET) 90 fg/mL (~0.37 pM) researchgate.net

Development of Microarray and Microfluidic Systems for High-Throughput Assays

Microarrays and microfluidic devices have transformed biological research by enabling the simultaneous analysis of thousands of samples in a miniaturized format, a process known as high-throughput screening (HTS). nih.govuio.no The fabrication of these platforms requires precise control over surface chemistry to create spatially defined reaction zones. The chemical functionalities of Norbornene-PEG2-Biotin are exceptionally well-suited for the development of such systems.

Norbornene chemistry has been successfully used to create patterned hydrogels and functionalized surfaces within microfluidic channels. researchgate.netnih.govresearchgate.net For example, poly(ethylene glycol)-norbornene (PEGNB) can be used as a precursor material to fabricate microgels via flow-focusing microfluidic droplet generation. researchgate.netnih.gov These microgels can encapsulate cells or other biological components and can be functionalized by incorporating Norbornene-PEG2-Biotin into the precursor solution. The resulting microgels present biotin moieties on their surface, allowing them to be used as discrete, mobile substrates for capturing analytes within a microfluidic device.

In the context of microarrays, the norbornene-tetrazine iEDDA reaction can be used to pattern surfaces with high precision. A surface can be micro-patterned with tetrazine, and subsequent exposure to a solution of Norbornene-PEG2-Biotin results in its covalent attachment only in the predefined areas. This creates an array of biotinylated spots, each of which can be functionalized with a specific streptavidin-linked receptor, enabling the creation of high-density microarrays for multiplexed analysis. The inherent resistance to non-specific binding provided by the PEG linker is especially valuable in these miniaturized formats, where surface area-to-volume ratios are high and fouling can be a significant problem. mdpi.com

Strategies for Enhancing Detection Sensitivity and Specificity in In Vitro Diagnostics Research

The clinical utility of an in vitro diagnostic (IVD) test is defined by its sensitivity (the ability to correctly identify true positives) and specificity (the ability to correctly identify true negatives). The molecular design of Norbornene-PEG2-Biotin directly contributes to the enhancement of both parameters through several key mechanisms.

Enhancing Specificity: Specificity in an IVD assay is largely dependent on minimizing false-positive signals, which often arise from two sources: non-specific binding of interfering molecules to the sensor surface and cross-reactivity of the capture receptor.

Reduction of Non-Specific Binding: The PEG linker is a cornerstone of this strategy. By creating a hydrophilic, bio-inert surface, it dramatically reduces the non-specific adsorption of proteins and other macromolecules from complex clinical samples like blood or urine. nih.govmdpi.comnih.gov This ensures that the only molecules binding to the surface are those that interact specifically with the immobilized receptor, thereby reducing background noise and increasing specificity.

Bioorthogonal Ligation: The use of the norbornene-tetrazine iEDDA reaction for immobilization is a form of bioorthogonal chemistry, meaning the reaction is highly selective and does not interfere with or participate in native biological processes. nih.govacs.orgnih.gov This ensures that the biotin tag is attached only to the intended surface locations in a controlled and specific manner, preventing unintended receptor binding that could lead to false signals.

Enhancing Sensitivity: Sensitivity is enhanced by maximizing the signal generated from each true binding event.

High-Affinity Capture: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature. nih.gov By using this system to link receptors to the surface, the assay benefits from a highly stable and efficient capture mechanism, ensuring that once an analyte is bound, it remains so throughout the assay and washing steps.

By combining the precision of bioorthogonal chemistry, the anti-fouling properties of PEG, and the high-affinity capture of the biotin-streptavidin system, Norbornene-PEG2-Biotin provides a powerful and integrated solution for developing the next generation of high-performance in vitro diagnostics.

Advanced Spectroscopic and Chromatographic Characterization of Norbornene Peg2 Biotin Conjugates

Spectroscopic Elucidation of Molecular Architecture and Conjugation Efficiency

Spectroscopic techniques provide invaluable information at the molecular level, confirming the covalent assembly of the norbornene, polyethylene (B3416737) glycol (PEG), and biotin (B1667282) moieties, and allowing for the assessment of conjugation efficiency.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of Norbornene-PEG2 Biotin. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are utilized to verify the presence of key structural motifs and their covalent linkages.

In ¹H NMR spectra, characteristic signals corresponding to the protons of each component can be identified. The olefinic protons of the norbornene group typically appear as distinct multiplets in the downfield region (around 6.0-6.2 ppm). nih.gov The methylene (B1212753) protons of the PEG linker are observed as a prominent singlet or multiplet, usually around 3.6 ppm. researchgate.net Protons associated with the biotin moiety, including those on the ureido ring and the valeric acid side chain, produce a complex pattern of signals across the spectrum. researchgate.netresearchgate.net The successful synthesis of the conjugate is confirmed by the presence of all these characteristic signals in the correct integration ratios.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Structural Moieties

Structural Moiety Key Protons Expected Chemical Shift (δ, ppm)
Norbornene Olefinic (C=C-H) 6.0 - 6.2
Bridgehead 2.8 - 3.0
PEG Linker Methylene (-O-CH₂-CH₂-O-) ~3.6
Biotin Ureido ring (N-H) 6.3 - 6.5
Methine (C-H adjacent to S) ~4.3, ~4.5

Note: Exact chemical shifts can vary based on the solvent and specific molecular environment.

Mass spectrometry (MS) is essential for verifying the molecular weight of the this compound conjugate and assessing its purity. walshmedicalmedia.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed. walshmedicalmedia.combath.ac.uk

Table 2: Mass Spectrometry Data for this compound

Parameter Value Method
Chemical Formula C₂₅H₃₈N₄O₅S -
Theoretical Molecular Weight ~522.7 g/mol -
Observed Ion (Example) [M+H]⁺ ≈ 523.3 m/z ESI-MS

| Purity Assessment | Detection of low-level peaks corresponding to starting materials or byproducts. | ESI-MS, MALDI-TOF |

While this compound is not intrinsically fluorescent, fluorescence spectroscopy is a powerful indirect method for monitoring its use in conjugation reactions and subsequent binding events. The biotin moiety's high-affinity interaction with avidin (B1170675) and streptavidin is central to its utility. researchgate.netsigmaaldrich.com

This interaction can be monitored by observing changes in the intrinsic fluorescence of streptavidin, which contains tryptophan residues near the biotin-binding site. researchgate.net Upon binding of biotin, the local environment of these tryptophans is altered, leading to a measurable change (often quenching) in fluorescence emission. researchgate.net Alternatively, a fluorescently labeled streptavidin or a competing biotin-fluorophore conjugate can be used in an assay format. nih.govnih.govacs.org The progress of a reaction where this compound is being attached to a target molecule can be followed by quantifying the available biotin groups over time using such a fluorescence-based binding assay. nih.govacs.org

Chromatographic Techniques for Separation and Analysis of Conjugates

Chromatographic methods are indispensable for both the purification of this compound and the analysis of its subsequent conjugates. These techniques separate molecules based on their physicochemical properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. rjptonline.org A reversed-phase (RP-HPLC) setup is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent system. nih.govgoogle.com

The sample is injected into the system, and a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer is applied. google.com this compound, being moderately nonpolar, will be retained on the column and will elute at a characteristic retention time. More polar impurities will elute earlier, while more nonpolar (greasier) impurities will elute later. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at a wavelength around 210-220 nm. google.com

Table 3: Typical RP-HPLC Parameters for this compound Analysis

Parameter Typical Condition
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV Absorbance at 210 nm

| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 20 minutes |

When this compound is conjugated to a larger biomolecule, such as a protein or antibody, Size Exclusion Chromatography (SEC) is a critical technique for analyzing the resulting product. cellmosaic.com SEC separates molecules based on their hydrodynamic radius (size) in solution. chromatographyonline.com Larger molecules cannot enter the pores of the chromatography resin and thus travel a shorter path, eluting earlier from the column. cellmosaic.com

SEC can effectively separate the high molecular weight bioconjugate from any unreacted, smaller this compound linker. nih.gov It is also highly effective at detecting and quantifying aggregates, which are undesirable high molecular weight species that may form during the conjugation or purification process. waters.com The homogeneity of the conjugate population can be assessed by the symmetry and width of the main product peak. nih.gov Coupling SEC with other detectors, such as multi-angle light scattering (MALS), can provide further information on the absolute molecular weight and degree of conjugation. nih.govchromatographyonline.com

Table 4: Application of SEC in the Analysis of Macromolecules Modified with this compound

Analytical Goal SEC Observation
Assess Conjugation Efficiency Separation of the high molecular weight conjugate peak from the low molecular weight peak of the unreacted linker.
Determine Purity Quantify the area of the main conjugate peak relative to peaks from unconjugated starting material.
Detect Aggregation Appearance of peaks eluting earlier than the main conjugate peak. chromatographyonline.com

| Evaluate Homogeneity | A sharp, symmetrical peak indicates a homogeneous population of conjugates. nih.gov |

Theoretical and Computational Investigations of Norbornene Peg2 Biotin Interactions

Molecular Modeling of Norbornene Reactivity and Strain Energy

The reactivity of the norbornene moiety is central to its function as a conjugation handle, primarily through Ring-Opening Metathesis Polymerization (ROMP). Computational modeling has been instrumental in understanding the relationship between its structure, inherent ring strain, and polymerization kinetics.

Norbornene and its derivatives are widely used in ROMP due to the high ring strain of the bicyclic system, which provides a significant thermodynamic driving force for the polymerization reaction. rsc.orgmdpi.comresearchgate.net The strain energy of the norbornene ring system is a key determinant of its reactivity. Computational studies, often employing Density Functional Theory (DFT), have been used to quantify this strain and predict how substituents affect polymerization rates. rsc.org For instance, DFT calculations can map the potential energy surfaces for the cycloaddition reactions used to synthesize norbornene monomers, revealing that kinetic control often dictates the stereochemical outcome (exo/endo ratio). rsc.org

The stereochemistry of substituents on the norbornene ring significantly influences polymerization kinetics. Exo isomers typically exhibit propagation rates (kp) that are 10 to 100 times higher than their endo counterparts, a phenomenon attributed to the greater steric hindrance the endo substituent presents to the incoming catalyst. rsc.org Molecular modeling elucidates how subtle structural changes in the monomer, such as the nature of the anchor group directly connected to the norbornene ring, can profoundly influence polymerization rates and the properties of the resulting polymer. rsc.orgacs.org

ParameterComputational MethodKey FindingReference(s)
Ring Strain Energy DFT (B3LYP-GD3BJ/6-311+G(d))Quantifies the thermodynamic driving force for ROMP. Subtle structural changes in monomers lead to significant differences in polymerization rates. acs.org
Stereoisomer Reactivity DFT (M06-2x/6-31G(d))Predicts kinetically driven exo/endo product ratios in Diels-Alder synthesis of monomers. Exo isomers show higher reactivity in ROMP. rsc.orgrsc.org
Monomer Structure-Reactivity First-order kinetics plotsThe anchor group connected to the norbornene ring critically affects polymerization kinetics. rsc.org
Catalyst-Monomer Interaction N/ASteric hindrance from endo substituents can slow catalyst approach and reduce polymerization rates. nsf.gov

Simulations of PEG Chain Conformation and Its Influence on Bioconjugation

The polyethylene (B3416737) glycol (PEG) linker in Norbornene-PEG2-Biotin is not merely a spacer; its length, conformation, and dynamics critically influence the accessibility of the biotin (B1667282) and norbornene ends for bioconjugation. Molecular dynamics (MD) simulations have provided atomic-level insights into the behavior of PEG chains in aqueous environments.

MD simulations have shown that PEG chains attached to proteins or surfaces are highly flexible and can adopt a range of conformations, from extended structures to more compact, folded ones. nih.govplos.org The conformation is influenced by factors such as chain length, grafting density, and interactions with the solvent and the conjugated molecule. nih.govnih.gov For short PEG chains like PEG2, the behavior can be approximated as an ideal chain. nih.govresearchgate.net Simulations reveal that PEGylation creates a distinct hydrated layer around the conjugated molecule, which can sterically shield it from interactions with other molecules, such as plasma proteins. nih.govplos.org

This steric shielding effect is a primary motivation for PEGylation in drug delivery, as it can increase the circulation lifetime of therapeutics. nih.gov However, this same effect can influence the efficiency of bioconjugation. The conformational flexibility of the PEG chain can modulate the accessibility of the terminal biotin group to its binding partners, avidin (B1170675) or streptavidin. Depending on its conformation, the PEG linker can either facilitate binding by extending the biotin away from a potentially interfering surface or hinder it by folding back and masking the biotin. plos.orgnih.gov Monte Carlo and MD simulations have been used to model PEG chains grafted to surfaces, showing that at low grafting densities, they exist in a "mushroom" regime, while at higher densities they transition to a more extended "brush" regime. nih.govacs.org The conformation directly impacts the available surface area for binding events. nih.gov

Simulation TypeKey FindingImplication for BioconjugationReference(s)
All-atom MD PEG chains are highly flexible and form a hydrated layer.The PEG linker's flexibility can modulate the accessibility of the terminal biotin and norbornene groups. nih.govplos.org
Coarse-grained MD PEG conformation depends on chain length and grafting density ("mushroom" vs. "brush" regimes).The effective presentation of the biotin moiety is dependent on the PEG conformation, influencing binding affinity. nih.govnih.gov
MD with CHARMM force field Low molecular weight PEG behaves as an ideal chain with a persistence length of ~3.7-3.8 Å.Provides parameters for accurately modeling the reach and flexibility of the PEG2 linker. nih.govresearchgate.net
Monte Carlo Grafted PEG chains can occlude surface area, reducing the binding affinity of other molecules.The PEG linker can sterically hinder the approach of large binding partners like streptavidin. nih.gov

Computational Approaches to Predict Biotin-Ligand Binding Dynamics and Steric Effects

The interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range. nih.govnih.gov This remarkable affinity makes it a cornerstone of many biotechnological applications. Computational methods, particularly steered molecular dynamics (SMD) and free energy calculations, have been employed to dissect this interaction at a molecular level.

Computational studies have aimed to reproduce the exceptionally high binding free energy, calculated experimentally to be around -20.4 kcal/mol for avidin. nih.gov Various methods, including thermodynamic integration and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA), have been used, though they have yielded a wide range of results, highlighting the challenge of accurately modeling such a strong interaction. nih.gov These simulations have identified a network of hydrogen bonds and the role of a flexible protein loop (L3,4) that closes over the binding pocket as crucial for the high affinity. nih.govnih.gov

Steered molecular dynamics simulations apply an external force to pull biotin out of the binding pocket, allowing researchers to probe the unbinding pathways and identify key residues responsible for adhesion. nih.govillinois.eduuiuc.eduuiuc.edu These simulations, while occurring on much faster timescales (picoseconds to nanoseconds) than experimental measurements, reveal the critical interactions that must be broken for dissociation to occur. nih.govuiuc.edu

The Norbornene-PEG2 linker introduces potential steric effects on this binding event. The PEG spacer is designed to project the biotin moiety away from the conjugated macromolecule, thereby minimizing steric hindrance that could prevent the bulky avidin or streptavidin protein from accessing the biotin. nih.gov Molecular theory and simulations can model the competition between attractive protein-ligand interactions and steric repulsions from the polymer spacer. nih.gov These models predict how spacer length and surface coverage influence the stability and structure of the bound layer, providing a framework for optimizing the design of biotinylated probes for specific applications. nih.gov The binding affinity can be significantly dependent on the PEG chain length and the site of conjugation. plos.org

Computational TechniqueSystem StudiedFindingReference(s)
Thermodynamic Integration Biotin-AvidinCalculated absolute binding free energy (e.g., -25.2 to -29.1 kcal/mol), highlighting the strength of the interaction. nih.gov
Steered Molecular Dynamics (SMD) Biotin-AvidinRevealed unbinding pathways and the role of key residues in adhesion by applying external forces. nih.govillinois.eduuiuc.eduuiuc.edu
Molecular Theory Streptavidin binding to Biotin-PEOModeled the interplay between attractive binding forces and steric repulsion from the polymer spacer. nih.gov
Molecular Dynamics (MD) Biotin-StreptavidinShowed that a flexible protein loop closes upon biotin binding, contributing significantly to the high affinity. nih.govacs.org

Future Research Directions and Emerging Paradigms for Norbornene Peg2 Biotin Chemistry

Integration with Advanced Polymerization Techniques and Controlled Architectures

The norbornene group in Norbornene-PEG2 Biotin (B1667282) is an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating well-defined polymers with controlled molecular weights and low polydispersity. Future research will likely focus on integrating Norbornene-PEG2 Biotin into complex polymer architectures, such as block copolymers, graft copolymers, and star polymers.

For instance, the incorporation of a biotin-functionalized norbornene monomer as a terminal block in a copolymer has been demonstrated to retain the functionality of the biotin molecule, allowing it to bind to streptavidin. nih.gov This "grafting-from" aqueous ROMP method allows for the synthesis of water-soluble protein-polymer conjugates with diverse functional groups, including biotin. nih.gov The ability to create block copolymers with distinct segments—one providing biocompatibility (e.g., a PEG block) and another presenting the biotin functionality—opens up possibilities for creating highly specific and functional nanomaterials.

The copolymerization of this compound with other functional norbornene monomers can lead to the creation of multifunctional polymers. For example, incorporating monomers with therapeutic agents or imaging probes alongside this compound would allow for the development of theranostic platforms. The precise control over monomer sequencing afforded by living polymerization techniques like ROMP will be crucial in designing these sophisticated materials.

Table 1: Advanced Polymerization Techniques with this compound

Polymerization Technique Potential Architecture Key Advantages
Ring-Opening Metathesis Polymerization (ROMP) Block Copolymers, Graft Copolymers, Star Polymers Well-defined molecular weights, low polydispersity, functional group tolerance
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Diblock and Triblock Copolymers Control over polymer composition and architecture

Exploration of Novel Bioorthogonal Reactions for Enhanced Specificity

The norbornene moiety is a key player in bioorthogonal chemistry, most notably in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is known for its rapid kinetics and high specificity. Future research is directed towards further enhancing the specificity of these reactions and exploring novel bioorthogonal transformations involving norbornene.

One avenue of exploration is the development of "mutually orthogonal" bioorthogonal reactions. This would allow for the simultaneous and specific labeling of multiple biomolecules in a complex biological system. For example, a norbornene-tetrazine reaction could be performed alongside another distinct bioorthogonal reaction, enabling researchers to track multiple targets without cross-reactivity.

Furthermore, fine-tuning the electronic and steric properties of both the norbornene dienophile and the tetrazine diene can modulate the reaction kinetics. This allows for the development of a toolbox of norbornene-based reagents with varying reactivities, tailored for specific applications. The development of new tetrazine probes that exhibit "turn-on" fluorescence upon reaction with norbornene will also be a significant area of advancement, providing a direct and sensitive method for detecting the labeling event.

Development of Stimuli-Responsive this compound Systems

Stimuli-responsive polymers, which undergo a change in their physical or chemical properties in response to an external trigger, are of great interest for applications such as drug delivery and diagnostics. Integrating this compound into stimuli-responsive polymer systems is a promising future direction. These systems could be designed to release a therapeutic cargo or expose the biotin ligand for binding only under specific conditions, such as a change in pH, temperature, or the presence of a specific enzyme.

For example, this compound could be incorporated into a polymer backbone that is linked by a pH-sensitive bond. In the acidic environment of a tumor, for instance, these bonds would cleave, leading to the disassembly of the polymer and the release of a drug. The biotin moiety could then be used to target the drug delivery system to cancer cells that overexpress the biotin receptor.

The development of (oxa-)norbornene derived block copolymers that can self-assemble into nanogels with stimuli-responsive properties for immunodrug delivery highlights the potential in this area. digitellinc.com These systems can be designed to disassemble upon acidification, releasing their payload. digitellinc.com Incorporating this compound into such nanogels would add a layer of targeting specificity.

Table 2: Potential Stimuli for this compound Systems

Stimulus Potential Application
pH Targeted drug release in acidic tumor microenvironments
Temperature Controlled release from thermosensitive hydrogels
Enzymes Site-specific drug delivery in the presence of disease-related enzymes
Light Photocontrolled activation of biotin binding or drug release

Scalable Synthetic Methodologies for Industrial Research Applications

For this compound to be widely adopted in industrial and clinical research, scalable and efficient synthetic methodologies are essential. Current synthetic routes may be suitable for laboratory-scale research, but they often face challenges in terms of cost, yield, and purity when scaled up.

Future research in this area will focus on developing robust and cost-effective synthetic strategies. This may involve exploring alternative starting materials, optimizing reaction conditions, and developing efficient purification methods. For example, processes for producing high-purity exo-alkenylnorbornene are crucial for ensuring the desired reactivity and stereochemistry of the final product. google.com

Furthermore, the development of mechanochemical synthesis methods, which are often more environmentally friendly and scalable than traditional solution-based chemistry, could be a promising avenue. The successful scalable mechanochemical synthesis of Biotin rsc.orguril demonstrates the potential of this approach for producing complex biotin-containing molecules in high yields. researchgate.net Applying similar principles to the synthesis of this compound could significantly improve its accessibility for large-scale applications.

Prospects in Multivalent Ligand Presentation and Supramolecular Assembly

The high-affinity interaction between biotin and avidin (B1170675) (or its derivatives like streptavidin and neutravidin) is a powerful tool for non-covalent assembly. This compound is ideally suited to leverage this interaction for the creation of multivalent ligand displays and the construction of complex supramolecular structures.

Multivalent presentation, where multiple ligands are displayed in close proximity, can significantly enhance the binding affinity and specificity to a target. By incorporating multiple this compound units into a polymer or nanoparticle, researchers can create platforms that bind strongly to cells or proteins that have multiple avidin-binding sites. This is particularly relevant for targeted drug delivery and diagnostic applications.

The self-assembly of polymers containing this compound with streptavidin can lead to the formation of well-defined nanostructures, such as micelles, vesicles, and hydrogels. These supramolecular assemblies can be used to encapsulate drugs, proteins, or imaging agents. The reversibility of the biotin-streptavidin interaction can also be exploited to create dynamic and responsive materials. Polymerization-induced self-assembly (PISA) is another powerful technique that can be used to create self-assembled nanoparticles from block copolymers containing this compound. nih.gov

Q & A

Q. What are the primary methods for conjugating Norbornene-PEG2 Biotin to target molecules in experimental designs?

Conjugation typically exploits the norbornene group for strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation, while the biotin enables streptavidin-based affinity capture. The amine group (if present) facilitates covalent bonding to carboxylated molecules via EDC/NHS chemistry. Optimize reaction pH (6.5–7.5) and molar ratios (1:3–1:5, target molecule:this compound) to minimize side reactions. Confirm conjugation success using MALDI-TOF or fluorescence quenching assays .

Q. How does the short PEG2 chain influence solubility and aggregation in aqueous buffers compared to longer PEG variants?

The PEG2 chain provides limited hydrophilicity, reducing solubility in aqueous solutions (e.g., ~10 mg/mL in PBS vs. >50 mg/mL for PEG11 analogs). Aggregation risks increase at concentrations >5 mM. Mitigate this by pre-solubilizing in DMSO (10% v/v) or using surfactants like Tween-20 (0.01% w/v). Dynamic light scattering (DLS) is recommended to monitor particle size stability .

Q. What characterization techniques are essential to validate the purity and structure of this compound?

Use a combination of:

  • NMR (¹H, ¹³C) to confirm norbornene, PEG, and biotin moieties.
  • HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification. Include negative controls (e.g., unconjugated PEG2) to distinguish baseline noise from target signals .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency when conjugating this compound to proteins with low lysine availability?

For lysine-deficient proteins, employ site-specific labeling via engineered cysteine residues. Reduce disulfide bonds with TCEP (5 mM, 30 min), then react with maleimide-functionalized this compound. Monitor labeling efficiency via SDS-PAGE with streptavidin-HRP Western blot. For steric hindrance issues, introduce a spacer (e.g., GSG linker) between the protein and PEG2 chain .

Q. What experimental strategies address contradictory data in cellular uptake studies using this compound-drug conjugates?

Contradictions often arise from variable endocytic pathways or biotin receptor saturation. Perform:

  • Competitive inhibition assays with free biotin (100–500 µM) to confirm receptor-mediated uptake.
  • Time-resolved confocal microscopy to track intracellular trafficking (e.g., co-localization with lysosomal markers).
  • Flow cytometry with dual labeling (biotin + endocytosis inhibitors) to quantify pathway-specific uptake .

Q. How does PEG2 chain length impact biodistribution in vivo compared to longer PEG variants, and how can this be modeled experimentally?

Shorter PEG2 chains reduce hydrodynamic radius, leading to faster renal clearance (t½ ~1–2 hrs vs. ~24 hrs for PEG11). Use radiolabeled analogs (³H or ¹⁴C) in murine models to compare organ accumulation. For tumor targeting, pair with passive EPR effect enhancers (e.g., VEGF inhibitors). Data normalization to PEG-free controls is critical to isolate PEG-specific effects .

Q. What methodologies resolve discrepancies in binding affinity measurements between surface plasmon resonance (SPR) and microscale thermophoresis (MST)?

SPR may overestimate avidity due to multivalent interactions, while MST reports monovalent affinity. Standardize protocols:

  • Use monomeric streptavidin (≤2 nM) in SPR to prevent multimerization.
  • For MST, ensure biotinylation efficiency >90% (HPLC-validated) and include a negative control (unmodified PEG2). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic consistency .

Methodological Best Practices

Q. How should researchers design controls to distinguish non-specific binding from true biotin-streptavidin interactions?

Include:

  • Free biotin blocking : Pre-incubate streptavidin with 10x molar excess of free biotin.
  • Unconjugated PEG2 control : Assess baseline hydrophobicity/PEG-mediated adhesion.
  • Biotin-deficient mutant cells : For cellular studies, use biotin receptor-knockout lines .

Q. What steps ensure reproducibility in synthesizing this compound across batches?

  • Strict anhydrous conditions : Use molecular sieves (3Å) in reaction solvents.
  • In-line UV monitoring : Track PEG-biotin coupling efficiency at 280 nm.
  • Lyophilization stability tests : Assess post-lyophilization purity via HPLC after 3 freeze-thaw cycles .

Data Interpretation & Reporting

Q. How should researchers report unexpected results, such as reduced binding affinity after PEG2 conjugation?

Contextualize findings with:

  • Structural modeling : Predict steric clashes using software like PyMOL.
  • PEG conformation analysis : Compare circular dichroism (CD) spectra of PEG2 vs. PEG11 conjugates.
  • Ethical reporting : Disclose limitations and propose mechanistic hypotheses (e.g., PEG-induced biotin orientation shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.